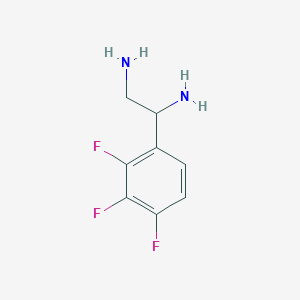

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine

Description

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an ethane-1,2-diamine derivative featuring a phenyl ring substituted with three fluorine atoms at the 2-, 3-, and 4-positions. This trifluorinated aromatic moiety confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. Such characteristics make it a candidate for pharmaceutical and materials science applications, particularly in drug design where fluorine substitution is leveraged to improve bioavailability and target binding .

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

1-(2,3,4-trifluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2 |

InChI Key |

TVDNQPLEOCZLRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(CN)N)F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the ethane-1,2-diamine backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and number of fluorine atoms significantly influence physicochemical properties. For example:

- 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 789429-61-4) has a single trifluoromethyl group at the meta position.

- (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine (CAS 1213488-84-6) replaces fluorine with chlorine, introducing stronger electron-withdrawing effects but greater steric bulk, which may affect binding affinity in biological systems .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent(s) | Molecular Weight | LogP* (Predicted) | Key Applications |

|---|---|---|---|---|

| 1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine | 2,3,4-F₃ | 204.19† | 1.8 | Antimicrobial, Drug Design |

| 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine | 3-CF₃ | 204.19 | 2.1 | Corrosion Inhibition |

| (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine | 2-Cl, 4-F | 233.65 | 2.3 | Antimycobacterial Agents |

| SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine) | Geranyl, Adamantyl | 392.58 | 5.9 | Tuberculosis Treatment |

*LogP: Octanol-water partition coefficient (estimated using ChemDraw). †Calculated from .

Biological Activity

1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluorophenyl group attached to an ethane-1,2-diamine backbone, enhances its biological activity through interactions with specific molecular targets such as enzymes and receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 190.17 g/mol

- Structural Features : The trifluoromethyl group increases lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily linked to its ability to modulate enzyme activities and receptor signaling pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.

- Receptor Modulation : It can influence receptor functions critical for various signaling pathways.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.4 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 7.8 | G0/G1 and G2/M phase arrest |

| HeLa | 6.5 | Apoptosis induction |

These studies indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on HCT-116 cells:

- The compound induced a concentration-dependent increase in sub-G1 cell populations, indicating apoptosis.

- Flow cytometry analysis revealed significant cell cycle arrest at G0/G1 and G2/M phases .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with Dipeptidyl Peptidase IV (DPP4):

- Inhibition of DPP4 led to increased levels of active incretins, enhancing insulin secretion and reducing glucagon release.

- This mechanism suggests potential applications in diabetes management .

Pharmacological Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Anticancer Therapy : Due to its cytotoxic effects on cancer cells.

- Diabetes Management : Through modulation of incretin levels via DPP4 inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.